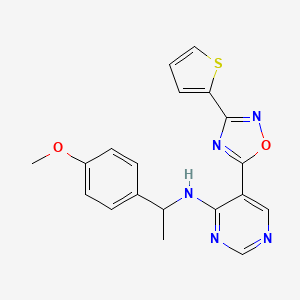
N-(1-(4-methoxyphenyl)ethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-methoxyphenyl)ethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(4-methoxyphenyl)ethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure
The compound features a complex structure that integrates various pharmacophores:
- Pyrimidine core : Known for its role in nucleic acid synthesis and as a scaffold in drug design.
- 1,2,4-Oxadiazole ring : Associated with antimicrobial and anticancer properties.
- Thiophene moiety : Often contributes to biological activity through electron-donating properties.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- A study by Dhumal et al. (2016) demonstrated that compounds with similar structural motifs effectively inhibited Mycobacterium bovis BCG, both in active and dormant states. The mechanism involves targeting the enoyl reductase enzyme critical for mycolic acid biosynthesis .
| Compound | Activity | MIC (µM) |
|---|---|---|
| 1-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Antimycobacterial | 4–8 |
| N-Decyl derivatives | Antimycobacterial | 8–16 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies:
- Research highlighted that certain 1,2,4-oxadiazole derivatives induced apoptosis in cancer cell lines by activating caspase pathways. For example, compounds were shown to increase p53 expression levels and cleave caspase-3 in MCF-7 cells, leading to enhanced apoptotic activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | MCF-7 | 2.41 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a critical mechanism for its anticancer effects.
- Antimycobacterial Action : The inhibition of fatty acid synthesis pathways in mycobacteria is crucial for its antimicrobial properties.
Case Studies
Several case studies have illustrated the efficacy of similar compounds:
- Antitubercular Screening : A series of oxadiazole derivatives were screened against drug-resistant strains of Mycobacterium tuberculosis, showing promising results with MICs ranging from 4–16 µM .
- Cancer Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., HeLa, CaCo-2) revealed that specific oxadiazole derivatives exhibited significant cytotoxicity without affecting normal cells at higher concentrations .
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12(13-5-7-14(25-2)8-6-13)22-17-15(10-20-11-21-17)19-23-18(24-26-19)16-4-3-9-27-16/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQSWELPMRRHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














